molecular formula C15H8ClF2N5 B8802949 6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)difluoromethyl)quinoline

6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)difluoromethyl)quinoline

Cat. No.: B8802949
M. Wt: 331.71 g/mol
InChI Key: UIQWWWOVDHJVDV-UHFFFAOYSA-N
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Description

6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)difluoromethyl)quinoline is a useful research compound. Its molecular formula is C15H8ClF2N5 and its molecular weight is 331.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H8ClF2N5

Molecular Weight

331.71 g/mol

IUPAC Name

6-[(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-difluoromethyl]quinoline

InChI

InChI=1S/C15H8ClF2N5/c16-12-5-6-13-20-21-14(23(13)22-12)15(17,18)10-3-4-11-9(8-10)2-1-7-19-11/h1-8H

InChI Key

UIQWWWOVDHJVDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(C3=NN=C4N3N=C(C=C4)Cl)(F)F)N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 2,2-difluoro-2-(quinolin-6-yl)acetohydrazide (2000 mg, 8432 μmol) and 3,6-dichloropyridazine (3768 mg, 25295 μmol) in 1.25 M HCl in MeOH (20 mL) was heated to 90° C. with microwaves for 50 min. The solvents were then removed under reduced pressure and residue partitioned between 9:1 CHCl3/IPA (60 mL) and 1 M NaOH (20 mL). The organic phase then dried over MgSO4, concentrated, then purified on silica (120 g) eluting with 1>2.5% of 2 M NH3 in MeOH/DCM to provide product isolated as a dark tan solid. MS (ESI pos. ion) m/z: 332 (MH+). Calc'd exact mass for C15H8ClF2N5: 331.
Quantity
2000 mg
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reactant
Reaction Step One
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3768 mg
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3,6-dichloropyridazine (160 mg, 1.07 mmol) and difluoro-quinolin-6-yl-acetic acid hydrazide (254 mg, 1.07 mmol) were added in n-BuOH (20 mL). The reaction mixture was heated to 130° C. for 12 hours. The solvent was removed by vacuo. The crude was extracted by the solution of K2CO3 and EtOAc. The organic layer was collected and concentrated to give a solid, which was purified by silica gel column to give 6-[(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-difluoro-methyl]-quinoline as a black solid (190 mg, 53%). 1H-NMR (DMSO) δ ppm 7.62 (m, 2H); 7.90 (m, 1H); 8.22 (m, 1H); 8.35 (m, 1H); 8.65 (m, 2H); 9.02 (m, 1H).
Quantity
160 mg
Type
reactant
Reaction Step One
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254 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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